molecular formula C12H20N2O B8111206 1-Allyl-1,8-Diazaspiro[4.6]Undecan-2-One

1-Allyl-1,8-Diazaspiro[4.6]Undecan-2-One

Cat. No.: B8111206
M. Wt: 208.30 g/mol
InChI Key: WFPVRGJGHPXAEM-UHFFFAOYSA-N
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Description

1-Allyl-1,8-Diazaspiro[4.6]Undecan-2-One is a spirocyclic compound featuring a bicyclic structure with a six-membered and a four-membered ring fused via a shared nitrogen atom (spiro[4.6] system).

Properties

IUPAC Name

1-prop-2-enyl-1,9-diazaspiro[4.6]undecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-2-10-14-11(15)4-6-12(14)5-3-8-13-9-7-12/h2,13H,1,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPVRGJGHPXAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)CCC12CCCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Allyl-1,8-Diazaspiro[4.6]Undecan-2-One typically involves the following steps:

Chemical Reactions Analysis

1-Allyl-1,8-Diazaspiro[4.6]Undecan-2-One undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol.

Scientific Research Applications

Medicinal Applications

Pharmacological Activity

1-Allyl-1,8-Diazaspiro[4.6]Undecan-2-One has shown promise in various pharmacological studies. Its potential therapeutic effects include:

  • Pain Management : The compound may exhibit multimodal activity against pain by interacting with sigma receptors and mu-opioid receptors (MOR), which are crucial in pain signaling pathways .
  • Respiratory Disorders : Research indicates that similar diazaspiro compounds can modulate epithelial sodium channels (ENaC), suggesting potential applications in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies

A study published in MDPI highlighted the synthesis of 1-Allyl-1,8-Diazaspiro[4.6]Undecan-2-One derivatives that demonstrated significant activity against pain models in vivo, showcasing their potential as analgesics .

Synthetic Applications

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions:

  • Cyclization Reactions : The spirocyclic nature enables cyclization reactions that can lead to the formation of additional functional groups, enhancing the diversity of synthesized compounds.
  • Ligand Development : It may act as a ligand in coordination chemistry, facilitating the design of new materials with specific properties for industrial applications.

Industrial Applications

Material Science

In materials science, 1-Allyl-1,8-Diazaspiro[4.6]Undecan-2-One can be utilized to develop new polymers or composite materials due to its unique structural characteristics:

  • Polymerization Processes : The compound can be incorporated into polymer chains to create materials with enhanced mechanical properties or specific functionalities such as thermal stability or chemical resistance.

Data Table: Summary of Applications

Application AreaDescriptionExamples/Case Studies
Medicinal ChemistryPotential analgesic and respiratory treatmentPain management studies , ENaC modulation
Organic SynthesisBuilding block for complex moleculesLigand development, cyclization reactions
Material ScienceDevelopment of polymers/composite materialsEnhanced mechanical properties

Mechanism of Action

The mechanism of action of 1-Allyl-1,8-Diazaspiro[4.6]Undecan-2-One involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Core Structural Variations

The spiro ring system distinguishes this compound from analogs. Key differences include:

Compound Spiro Ring System Substituents Functional Groups Molecular Weight
1-Allyl-1,8-Diazaspiro[4.6]Undecan-2-One [4.6] Allyl (N1) Ketone (C2) ~224.3*
1-(Cyclopropylmethyl)-1,8-Diazaspiro[4.5]decan-2-One [4.5] Cyclopropylmethyl (N1) Ketone (C2) 208.3
8-(tert-Butyl) 1-Benzyl-1,8-Diazaspiro[4.5]decane Dicarboxylate [4.5] Benzyl (N1), tert-Butyl (N8) Ester (C1, C8) 374.47
2-[(4-Methoxyphenyl)methyl]-2,8-Diazaspiro[4.5]decan-1-one [4.5] 4-Methoxyphenylmethyl (N2) Ketone (C1) ~340.8†

*Estimated based on molecular formula; †Includes hydrochloride salt.

Key Observations :

  • Substituent Effects : The allyl group is less sterically hindered than cyclopropylmethyl or benzyl groups, which may enhance metabolic stability compared to bulkier analogs .

Functional Group Reactivity

  • Ketone vs. Ester : The ketone group in the main compound (C2) is less prone to hydrolysis than ester-containing analogs (e.g., ’s dicarboxylate), making it more stable in aqueous environments .

Physicochemical Properties

Property 1-Allyl-1,8-Diazaspiro[4.6]Undecan-2-One 1-(Cyclopropylmethyl)-[4.5]decan-2-One 1-Benzyl-8-tert-Butyl Dicarboxylate
Solubility Likely moderate (non-polar substituents) 10 mM in solution (explicitly stated) Low (hydrophobic ester groups)
Storage Not reported 2–8°C (research-grade stability) Room temperature (stable esters)

Research and Application Insights

  • Synthetic Utility : The allyl group may facilitate further functionalization via click chemistry or alkylation, offering advantages over cyclopropylmethyl or benzyl groups in derivatization .

Biological Activity

1-Allyl-1,8-diazaspir[4.6]undecan-2-one is a member of the diazaspiro compound family, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₃H₁₈N₂O
  • Molecular Weight : 226.30 g/mol
  • LogP : 1.5 (indicating moderate lipophilicity)

1-Allyl-1,8-diazaspir[4.6]undecan-2-one exhibits its biological activity primarily through interactions with various receptors in the central nervous system (CNS). It has been shown to act as an antagonist at orexin receptors, which are implicated in several physiological processes including sleep regulation and appetite control .

Pharmacological Effects

Research indicates that this compound may have several pharmacological effects:

  • Anti-Obesity : By antagonizing orexin receptors, it may reduce appetite and promote weight loss.
  • Sleep Modulation : Its orexin receptor antagonism suggests potential use in treating sleep disorders such as insomnia and narcolepsy .
  • Neurological Disorders : Preliminary studies suggest that it may have applications in treating disorders like anxiety and depression due to its CNS activity .

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of 1-Allyl-1,8-diazaspir[4.6]undecan-2-one:

  • In Vitro Studies :
    • A study demonstrated that the compound effectively inhibited orexin A-induced calcium influx in neuronal cultures, indicating its role as an orexin receptor antagonist .
    • Another study showed that this compound could modulate neurotransmitter release, potentially affecting mood and anxiety levels .
  • In Vivo Studies :
    • Animal models treated with 1-Allyl-1,8-diazaspir[4.6]undecan-2-one exhibited reduced food intake and increased sleep duration compared to controls, supporting its potential for managing obesity and sleep disorders .

Comparative Table of Biological Activities

CompoundActivity TypeMechanism of ActionReference
1-Allyl-1,8-Diazaspir[4.6]Undecan-2-OneOrexin Receptor AntagonistInhibition of orexin signaling
SanguinarineMKP-1 InhibitorSelective inhibition of phosphatase
BerberineAntimicrobialDisruption of bacterial cell wall

Q & A

Basic: What synthetic routes are most effective for producing 1-Allyl-1,8-Diazaspiro[4.6]Undecan-2-One with high purity?

Answer:
The compound’s synthesis typically involves multi-step spirocyclic formation, allylation, and ring closure. Key steps include:

  • Cyclization : Use of tert-butoxycarbonyl (Boc) protection for amine groups to prevent side reactions during spirocyclic intermediate formation.
  • Allylation : Optimization of reaction conditions (e.g., solvent polarity, temperature) to ensure regioselective allyl group addition. For example, allyl bromide in DMF at 60°C under nitrogen atmosphere.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (e.g., ethanol/water) to achieve >95% purity.
    Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1^1H/13^13C NMR .

Basic: How can spectroscopic techniques distinguish 1-Allyl-1,8-Diazaspiro[4.6]Undecan-2-One from structurally similar spiro compounds?

Answer:

  • NMR : The allyl group’s characteristic protons (δ 5.1–5.8 ppm, multiplet) and carbons (δ 115–135 ppm) distinguish it from non-allylated analogs. Spirocyclic CH2_2 groups appear as distinct doublets in 1^1H NMR (δ 2.5–3.5 ppm) .
  • IR : A carbonyl stretch at ~1680–1700 cm1^{-1} confirms the lactam ring. Allyl C=C stretching (~1640 cm1^{-1}) differentiates it from saturated analogs .
  • MS : Molecular ion [M+H]+^+ at m/z 237 (C12_{12}H20_{20}N2_2O+^+) and fragmentation patterns (e.g., loss of allyl group, m/z 178) aid identification .

Advanced: How can factorial design optimize reaction conditions for scaling up 1-Allyl-1,8-Diazaspiro[4.6]Undecan-2-One synthesis?

Answer:
A 3-factor, 2-level factorial design evaluates interactions between:

Temperature (60°C vs. 80°C),

Catalyst loading (5 mol% vs. 10 mol% Pd(OAc)2_2),

Solvent polarity (DMF vs. THF).
Response variables : Yield (%) and enantiomeric excess (ee%).
Analysis : ANOVA identifies temperature and solvent as critical factors (p < 0.05). Optimal conditions (80°C, 10 mol% catalyst, DMF) maximize yield (82%) and ee (98%) .

Advanced: What computational methods predict the reactivity of 1-Allyl-1,8-Diazaspiro[4.6]Undecan-2-One in nucleophilic substitution reactions?

Answer:

  • DFT calculations (B3LYP/6-311+G(d,p)) model transition states for allyl group substitution.
  • NBO analysis : Electron density at the allylic carbon (C-3) predicts nucleophilic attack sites.
  • Solvent effects : COSMO-RS simulations in polar aprotic solvents (e.g., DMSO) show reduced activation energy (ΔG^\ddagger ~25 kcal/mol) compared to non-polar solvents .

Advanced: How to resolve contradictory data in stability studies of 1-Allyl-1,8-Diazaspiro[4.6]Undecan-2-One under acidic conditions?

Answer:
Conflicting degradation profiles may arise from:

  • pH-dependent lactam ring opening : Use HPLC-MS to track degradation products (e.g., linear amine intermediates).
  • Accelerated stability testing : Compare Arrhenius plots (40°C, 60°C, 80°C) to identify non-linear kinetics.
  • Control humidity : Moisture accelerates hydrolysis; use Karl Fischer titration to maintain <0.1% water in stability samples .

Advanced: What in vitro assays are suitable for evaluating the biological activity of 1-Allyl-1,8-Diazaspiro[4.6]Undecan-2-One as a kinase inhibitor?

Answer:

  • Kinase inhibition profiling : Use a panel of 50+ kinases (e.g., EGFR, CDK2) with ATP-GloTM^\text{TM} assays.
  • IC50_{50} determination : Dose-response curves (0.1–100 µM) in triplicate; analyze via nonlinear regression (GraphPad Prism).
  • Selectivity index : Compare IC50_{50} values against off-target kinases (e.g., PKA, PKC) to assess specificity .

Advanced: How to design a stability-indicating method for 1-Allyl-1,8-Diazaspiro[4.6]Undecan-2-One under oxidative stress?

Answer:

  • Forced degradation : Expose to 3% H2_2O2_2 at 70°C for 24 hours.
  • HPLC-DAD method :
    • Column: C18 (150 × 4.6 mm, 3 µm).
    • Mobile phase: Gradient of 0.1% TFA in water/acetonitrile.
    • Detection: 210 nm for parent compound; 254 nm for oxidation products (e.g., N-oxide derivatives).
  • Validation : Linearity (r2^2 > 0.999), LOQ (0.05 µg/mL), precision (%RSD < 2) .

Advanced: What green chemistry approaches minimize waste in 1-Allyl-1,8-Diazaspiro[4.6]Undecan-2-One synthesis?

Answer:

  • Solvent selection : Replace DMF with Cyrene™ (dihydrolevoglucosenone), a bio-based solvent with similar polarity.
  • Catalyst recycling : Immobilize Pd nanoparticles on magnetic Fe3_3O4_4@SiO2_2 for reuse (>5 cycles, <5% yield drop).
  • Atom economy : Optimize stoichiometry to reduce excess reagents (e.g., allyl bromide from 2.0 to 1.2 equivalents) .

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